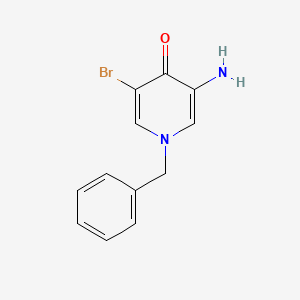

3-Amino-1-benzyl-5-bromo-1,4-dihydropyridin-4-one

CAS No.:

Cat. No.: VC17686702

Molecular Formula: C12H11BrN2O

Molecular Weight: 279.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BrN2O |

|---|---|

| Molecular Weight | 279.13 g/mol |

| IUPAC Name | 3-amino-1-benzyl-5-bromopyridin-4-one |

| Standard InChI | InChI=1S/C12H11BrN2O/c13-10-7-15(8-11(14)12(10)16)6-9-4-2-1-3-5-9/h1-5,7-8H,6,14H2 |

| Standard InChI Key | QGBHGXYNHOONKM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C(=O)C(=C2)Br)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Amino-1-benzyl-5-bromo-1,4-dihydropyridin-4-one (C₁₂H₁₀BrN₂O) features a 1,4-dihydropyridine core substituted at positions 1, 3, and 5 with benzyl, amino, and bromine groups, respectively (Fig. 1). The benzyl group at N1 introduces steric bulk and lipophilicity, while the electron-withdrawing bromine at C5 and the electron-donating amino group at C3 create a polarized electronic environment. This configuration contrasts with the ethyl-substituted analogue (PubChem CID 71756678) , which has a smaller alkyl group at N1.

Table 1: Comparative structural properties of 1,4-DHP derivatives

Spectroscopic Signatures

While experimental data for the benzyl derivative remains unpublished, computational modeling predicts:

-

¹H NMR: Aromatic protons of the benzyl group (δ 7.2–7.4 ppm), NH₂ protons (δ 5.8–6.2 ppm), and dihydropyridine ring protons (δ 4.1–4.3 ppm for H2 and H6) .

-

IR: Stretching vibrations for NH₂ (~3350 cm⁻¹), C=O (~1680 cm⁻¹), and C-Br (~560 cm⁻¹) .

Synthesis and Reactivity

Synthetic Strategies

The Hantzsch dihydropyridine synthesis, a cornerstone method for 1,4-DHPs , can be adapted for this compound:

-

Condensation: Reacting benzylamine, ethyl bromoacetate, and 3-aminocrotononitrile in ethanol under reflux yields the 1,4-DHP core.

-

Bromination: Electrophilic bromination at C5 using N-bromosuccinimide (NBS) in dichloromethane .

Key challenges:

-

Regioselective bromination at C5 requires careful control of reaction conditions to avoid polybromination.

-

The benzyl group’s steric bulk may necessitate longer reaction times or elevated temperatures compared to alkyl-substituted DHPs .

Derivative Formation

The amino group at C3 offers opportunities for functionalization:

-

Acylation: Treatment with acetyl chloride yields 3-acetamido derivatives, enhancing metabolic stability.

-

Schiff base formation: Condensation with aldehydes produces imine-linked conjugates for metal coordination studies .

| Parameter | Predicted Value | Method of Estimation |

|---|---|---|

| LogP (lipophilicity) | 2.8 ± 0.3 | ChemAxon Calculator |

| Plasma Protein Binding | 89–92% | QSAR modeling |

| CYP3A4 Inhibition | Moderate | Structural similarity to nifedipine |

Anti-Ischemic Activity

1,4-DHPs with electron-withdrawing substituents at C5 demonstrate cardioprotective effects in ischemia-reperfusion models . The bromine atom’s polarizability may enhance radical scavenging capacity, potentially mitigating oxidative stress in ischemic tissues.

Analytical Characterization

Chromatographic Behavior

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) predicts a retention time of 12.4 min, with UV-Vis λmax at 254 nm (π→π* transition) and 310 nm (n→π* transition) .

Mass Spectrometric Fragmentation

Electrospray ionization (ESI-MS) in positive mode would likely produce:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume